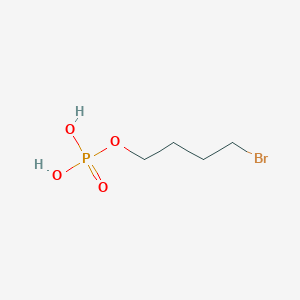![molecular formula C28H53BrNO7P B13711321 N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is a complex organic compound used in various fields of scientific research. This compound is particularly significant in the study of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and structure.
Métodos De Preparación
The synthesis of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves multiple steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The isopropylidene group is introduced to protect the hydroxyl groups, and the bromoethyl group is added through a substitution reaction. The final product is obtained after phosphorylation of the sphingosine backbone. Industrial production methods typically involve optimizing these steps to achieve high yields and purity .
Análisis De Reacciones Químicas
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: The bromoethyl group can be substituted with other nucleophiles to create different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is widely used in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex sphingolipid analogs.
Biology: It helps in studying the role of sphingolipids in cell signaling and membrane structure.
Medicine: It is used in the development of therapeutic agents targeting sphingolipid metabolism.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The compound can modulate sphingolipid metabolism and signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation. The phosphorylation of the sphingosine backbone plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine can be compared with other sphingosine derivatives, such as:
N-Boc-sphingosine: Lacks the bromoethyl and isopropylidene groups, making it less versatile in chemical modifications.
N-Boc-[N-3-O-isopropylidene]-sphingosine: Lacks the bromoethyl group, limiting its use in substitution reactions.
N-Boc-[N-3-O-isopropylidene]-1-(-chloroethyl)phosphoryl-D-erythro-sphingosine: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications.
This compound stands out due to its unique combination of protective groups and functional groups, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C28H53BrNO7P |
|---|---|
Peso molecular |
626.6 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-[[2-bromoethoxy(hydroxy)phosphoryl]oxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C28H53BrNO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-24(23-35-38(32,33)34-22-21-29)30(28(5,6)36-25)26(31)37-27(2,3)4/h19-20,24-25H,7-18,21-23H2,1-6H3,(H,32,33)/b20-19+/t24-,25?/m0/s1 |
Clave InChI |
VNDADUIUBJVJTF-JDEQAZMXSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
SMILES canónico |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




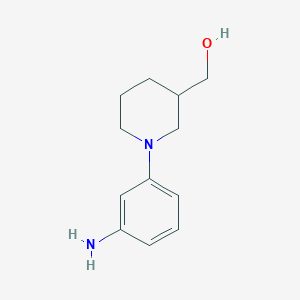
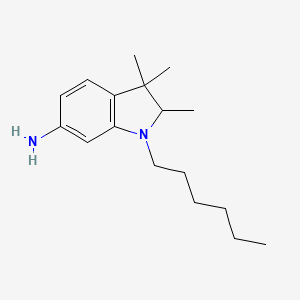

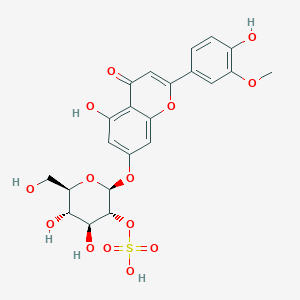

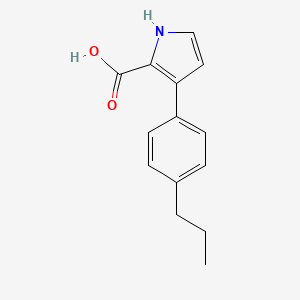
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)

![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
